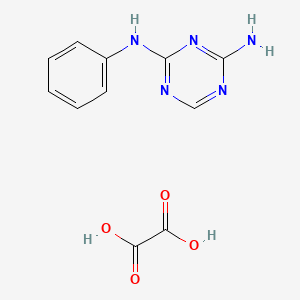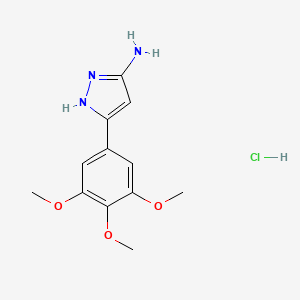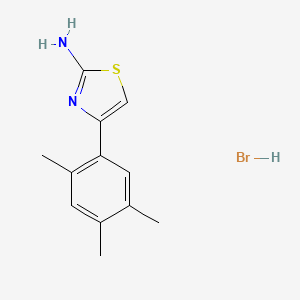
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9ClN2O4 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, its interaction with salicylaldehyde oxyanion has led to the formation of novel 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic esters. These compounds have been characterized through various analytical techniques, including X-ray structure determination, and some have shown good antifungal activity against C. albicans (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).
Catalyzed Synthesis
The compound has also been synthesized using novel catalytic methods, such as the Gould-Jacobs reaction catalyzed by aluminium metal under microwave assistance, achieving high yields and confirming the product's structure through NMR spectrometry and melting point measurements (Bao-an, 2012).
Antimicrobial Drug Synthesis
In the development of potential antimicrobial drugs, derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, related to the parent compound, have been synthesized, with certain derivatives exhibiting significant antibacterial activity, pointing towards the importance of such compounds in medicinal chemistry (Glushkov, Dronova, Elina, Porokhovaya, Padeĭskaya, Radkevich, & Shipilova, 1989).
Spectroscopic and Theoretical Studies
This compound derivatives have been subjects of extensive spectroscopic and theoretical studies, helping to understand their electronic structures, tautomeric forms, and the nature of their radical anions, which is crucial for their applications in various fields, including photodynamic therapy and as photosensitizers (Rimarčík, Punyain, Lukes, Klein, Dvoranová, Kelterer, Milata, Lietava, & Brezová, 2011).
Anticoccidial Activity
Ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, a class of compounds synthesized from this compound, have demonstrated anticoccidial activities, which are of great interest in veterinary medicine and the poultry industry (Zou, Yan, Weng, Li, Wu, Wang, & Wang, 2009).
Propiedades
IUPAC Name |
ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLBXSAYGSUOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540574 | |
| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103514-54-1 | |
| Record name | Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103514-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)






